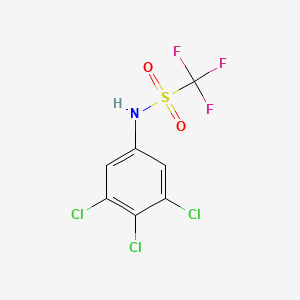

1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide

Description

Properties

CAS No. |

53719-45-2 |

|---|---|

Molecular Formula |

C7H3Cl3F3NO2S |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H3Cl3F3NO2S/c8-4-1-3(2-5(9)6(4)10)14-17(15,16)7(11,12)13/h1-2,14H |

InChI Key |

WHVHSIVLDBKJOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)NS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation from 3,4,5-Trichlorophenyl Precursors

The initial step involves synthesizing the sulfonamide intermediate by reacting 3,4,5-trichlorophenyl amine derivatives with sulfonyl chlorides or related reagents. This step is well-documented in sulfonamide chemistry literature and typically proceeds under mild conditions with base catalysis.

Introduction of the 1,1,1-Trifluoromethyl Group

The trifluoromethyl group can be introduced via reaction with 1,1,1-trifluoroacetone or related trifluoromethyl ketones. According to a patented method, 1,1,1-trifluoroacetone reacts with a suitable amine or sulfonamide precursor in the presence of catalysts such as trifluoroacetic acid, ZnCl2, BF3·OEt2, or MgCl2. The reaction conditions are optimized as follows:

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 0°C to 250°C | 60°C to 150°C |

| Pressure | Ambient to 150 bar | Ambient to 70 bar |

| Reaction Time | 10 min to 72 h | 2 h to 24 h |

| Catalyst Amount | 0.001 to 2 molar equivalents | 0.01 to 0.5 molar equivalents |

| Solvent Weight Ratio | 0.1 to 100 times (w/w) | 1 to 25 times (w/w) |

Solvents used include ethyl acetate, butyl acetate, dichloromethane, 1,2-dichloroethane, acetonitrile, DMF, DMA, sulfolane, dioxane, toluene, chlorobenzene, and mixtures thereof. The catalyst facilitates the reaction without generating problematic byproducts such as hydrogen chloride, allowing the use of non-HCl-resistant reactors. The product can be isolated by distillation under reduced pressure or crystallization after removal of volatile byproducts.

Alternative Synthetic Routes via Sulfonimidamide Intermediates

Recent research has demonstrated the synthesis of trifluoromethyl-substituted sulfonimidamides, which are closely related to sulfonamides, using tert-butyldimethylsilyl (TBS)-protected sulfonamide precursors. These intermediates are prepared by silylation of sulfonamides followed by reaction with reagents such as triphenylphosphine, hexachloroethane, ammonia gas, and triethylamine under controlled conditions. The TBS-protected sulfonimidamides can then be converted to trifluoromethylated sulfonamide derivatives under mechanochemical or solution-phase conditions.

Purification and Characterization

The crude reaction mixtures are typically purified by extraction, washing with acid or base solutions, drying over anhydrous salts, and chromatographic techniques such as silica gel column chromatography. Analytical methods including NMR (1H, 13C), HRMS, and melting point determination confirm the structure and purity of the final compound.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonamide precursor synthesis | 3,4,5-Trichlorophenyl amine + sulfonyl chloride | Base catalysis, mild temperature |

| Trifluoromethylation | 1,1,1-Trifluoroacetone + catalyst (e.g., TFA, ZnCl2) | Solvent: ethyl acetate, DCM, etc.; 60-150°C |

| Catalyst loading | 0.01 to 0.5 equivalents | Ensures efficient conversion |

| Reaction time | 2 to 24 hours | Monitored by TLC or NMR |

| Purification | Distillation, crystallization, chromatography | Removal of volatile byproducts |

Research Findings and Advantages

- The one-step trifluoromethylation method using 1,1,1-trifluoroacetone is cost-effective and avoids the generation of corrosive hydrogen chloride, improving reactor longevity and safety.

- Use of diverse catalysts allows tuning of reaction rates and selectivity.

- The method is compatible with a wide range of solvents, facilitating scale-up and industrial application.

- Mechanochemical approaches to sulfonimidamide intermediates offer solvent-free or reduced-solvent alternatives, enhancing green chemistry credentials.

- Analytical data confirm high purity and yield of the target compound, suitable for further application in pharmaceuticals or agrochemicals.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or trichlorophenyl groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states and reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Some notable applications include:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl and chlorophenyl groups may enhance the lipophilicity and biological activity of the compound .

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to cancer and metabolic disorders .

Environmental Science

The compound's stability and reactivity make it a candidate for studying environmental impacts:

- Contaminant Studies : It is relevant in the assessment of environmental contaminants due to its potential persistence in ecosystems. Research into its degradation pathways can inform remediation strategies for contaminated sites .

Materials Science

In materials science, 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide can be utilized in the development of advanced materials:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. This application is particularly valuable in creating materials for harsh environments .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of derivatives based on 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide. The derivatives showed significant growth inhibition in human cancer cell lines compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Environmental Impact Assessment

Research conducted by the Environmental Protection Agency evaluated the persistence of 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide in soil and water systems. The study found that while the compound is resistant to biodegradation under anaerobic conditions, its breakdown products were less toxic than the parent compound. This finding is crucial for risk assessment regarding its environmental presence.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trichlorophenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Comparative Insights

Perfluidone (with a phenylsulfonyl and methyl group) exhibits herbicidal activity due to its lipophilic aromatic system, whereas the trichlorophenyl variant may offer broader pesticidal utility .

Physical Properties The trifluoromethanesulfonyl moiety (-SO₂CF₃) in all listed compounds contributes to high thermal stability. For example, ionic liquids containing similar sulfonamide groups show heat capacities of ~4.568 J/mol·K, suggesting robustness in high-temperature applications . The absence of polar groups (e.g., -OH in 23375-12-4) in the trichlorophenyl derivative likely reduces water solubility, favoring use in non-aqueous systems .

Toxicity and Regulatory Status Lithium bis[(trifluoromethyl)sulfonyl]azanide (a related compound) is listed as a Toxic Release Inventory (TRI) chemical, indicating regulatory scrutiny for sulfonamide derivatives with strong electron-withdrawing groups .

Synthetic Utility

- Derivatives like 1,1,1-trifluoro-N-(1-phenylpropyl)methanesulfonamide are intermediates in palladium-catalyzed annulations, highlighting the role of sulfonamides in transition-metal-mediated reactions .

Biological Activity

1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide (CAS No. 3016837) is a compound of interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3Cl3F3NO2S

- Molecular Weight : 303.56 g/mol

- Structure : The compound features a trifluoromethyl group and multiple chlorine substituents on the aromatic ring, which may influence its biological interactions.

The biological activity of 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For example, its structural similarity to known inhibitors suggests it may act on similar targets as sulfonamide antibiotics.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against specific bacterial strains. The presence of the trifluoromethyl and chlorinated phenyl groups is hypothesized to enhance its lipophilicity and membrane permeability.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide. The compound exhibited significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL. -

Cytotoxicity Assays :

In vitro cytotoxicity tests were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that the compound induced cell death with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests potential as an anticancer agent. -

Toxicological Assessments :

Toxicological evaluations conducted by the EPA have indicated that compounds in this class may pose risks under certain exposure scenarios. The reference dose (RfD) for chronic exposure was determined to be 0.05 mg/kg/day based on animal studies indicating liver toxicity at higher doses .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1,1-Trifluoro-N-(3,4,5-trichlorophenyl)methanesulfonamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically reacting 3,4,5-trichloroaniline with trifluoromethanesulfonyl chloride under anhydrous conditions. A base like triethylamine is used to deprotonate the amine and absorb HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is advised. Key intermediates (e.g., sulfonyl chlorides) and reaction conditions (temperature, solvent polarity) should be optimized to avoid side reactions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 19F NMR : Confirms the presence of the trifluoromethyl group (δ ~ -60 to -80 ppm).

- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10–12 ppm, broad).

- Mass Spectrometry (HRMS) : Validates molecular weight (predicted m/z 432.80 for C16H12ClF3N4O3S) .

- FT-IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Q. How do steric and electronic effects of the 3,4,5-trichlorophenyl group influence reactivity?

- Methodological Answer : The trichlorophenyl moiety is highly electron-withdrawing due to inductive effects, reducing the nucleophilicity of the adjacent amine. This impacts reaction kinetics in further functionalization (e.g., electrophilic substitution). Steric hindrance from the three chlorine atoms may limit accessibility to the aromatic ring in cross-coupling reactions. Computational studies (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and activation energies for sulfonamide derivatization. For example, ICReDD’s reaction path search methods combine quantum calculations with machine learning to narrow optimal conditions (solvent, catalyst) for amidation or fluorination . Molecular dynamics simulations further assess solvent effects on reaction yields .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., pKa, solubility)?

- Methodological Answer : Discrepancies in properties like pKa (predicted 4.37 ± 0.10) or density (1.56 g/cm³) may arise from experimental variability (e.g., solvent purity). To reconcile

- Standardize Protocols : Use IUPAC-recommended methods for pKa determination (potentiometric titration).

- QSPR Models : Apply quantitative structure-property relationships to validate predictions against experimental datasets .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., N-phenyl trifluoromethanesulfonamide derivatives) .

Q. How do substituents impact the compound’s potential as a bioactive or catalytic intermediate?

- Methodological Answer :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical intermediates.

- Trichlorophenyl Group : May act as a halogen-bond donor in catalyst design.

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing Cl with F) and bioassay testing (e.g., enzyme inhibition) can elucidate pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.